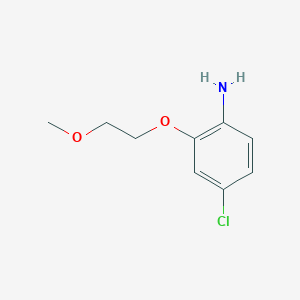

4-Chloro-2-(2-methoxyethoxy)aniline

Description

4-Chloro-2-(2-methoxyethoxy)aniline is an aromatic amine derivative featuring a chloro group at the para position (C4) and a 2-methoxyethoxy group at the ortho position (C2) of the aniline ring. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 213.65 g/mol. The 2-methoxyethoxy substituent contributes electron-donating properties via its ether oxygen, while the chloro group acts as an electron-withdrawing moiety. This combination makes the compound a versatile intermediate in pharmaceuticals, agrochemicals, and conductive polymers .

Properties

IUPAC Name |

4-chloro-2-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINBFZYATKMZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2-methoxyethoxy)aniline typically involves the reaction of 4-chloroaniline with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize the reaction conditions. The process may also include steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-2-(2-methoxyethoxy)aniline is primarily used as an intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Product | Reference |

|---|---|---|

| Nucleophilic substitution | Various substituted anilines | |

| Coupling reactions | Azo dyes and pigments | |

| Reduction reactions | Amines and other derivatives |

Biological Research

Pharmaceutical Potential

Research has indicated that this compound may exhibit potential therapeutic properties. Studies are being conducted to explore its effects on biological systems, particularly regarding its antimicrobial and anti-inflammatory activities.

Case Study: Antimicrobial Activity

In a study examining various substituted anilines, this compound demonstrated significant antimicrobial activity against certain bacterial strains, suggesting its potential as a lead compound for drug development. The mechanism of action appears to involve the inhibition of bacterial enzyme systems, although further research is needed to elucidate specific pathways.

Industrial Applications

Dyes and Pigments Production

Due to its ability to undergo various chemical transformations, this compound is utilized in the production of dyes and pigments. The compound can be modified to create vibrant colors used in textiles and coatings.

Table 2: Industrial Uses of this compound

| Application | Description | Reference |

|---|---|---|

| Dye manufacturing | Used as a precursor for azo dyes | |

| Pigment formulation | Contributes to color stability | |

| Chemical intermediates | Serves as a building block for various chemicals |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of 4-Chloro-2-(2-methoxyethoxy)aniline are compared below with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at Positions 2 and 4

Table 1: Structural and Electronic Comparison

Key Observations:

- Electronic Effects : The 2-methoxyethoxy group in the target compound enhances solubility and reduces steric hindrance compared to bulkier groups like phenylethynyl or pyrimidinyl.

- Reactivity : Electron-withdrawing groups (e.g., CF₃) at C2 increase electrophilic substitution resistance, whereas electron-donating groups (e.g., methoxyethoxy) activate the ring for further functionalization.

Physicochemical Properties

Table 2: Physical Properties and Stability

Key Observations:

- Solubility: The 2-methoxyethoxy group improves solubility in polar solvents (e.g., DMF) compared to non-polar substituents like phenylethynyl.

- Thermal Stability : Compounds with heterocyclic substituents (e.g., pyrimidinyl) may exhibit lower thermal stability due to ring strain.

Key Observations:

- Polymers : The target compound’s balanced electron effects improve charge transport in conductive polymers compared to copolymers like poly(2-chloro-co-2-methoxy aniline).

- Pharmaceuticals : Pyrimidine-substituted analogs show higher bioactivity due to heterocyclic pharmacophores.

Biological Activity

4-Chloro-2-(2-methoxyethoxy)aniline, a compound with the chemical formula C₁₈H₂₂ClNO₃ and CAS Number 1249036-70-1, has gained attention in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₈H₂₂ClNO₃

- Molecular Weight : 325.83 g/mol

- Structure : The compound features a chloro-substituted aniline core with an ether functional group, which may influence its solubility and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes, potentially leading to inhibition or activation depending on the target. For instance, studies on related anilines indicate that they can bind to cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .

- Carcinogenic Potential : Research indicates that chloroanilines may exhibit carcinogenic properties through metabolic activation. The binding of metabolites to macromolecules such as DNA and proteins has been documented, which could lead to mutagenic effects .

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of chloroanilines can inhibit cell proliferation in certain cancer cell lines. The presence of methoxy and chloro groups is believed to enhance their cytotoxicity by altering cellular uptake and interaction with biological targets .

Biological Activity Data

Toxicological Concerns

The toxicological profile of this compound raises several concerns:

- Hepatotoxicity : Elevated liver enzymes in animal models suggest potential liver damage upon exposure.

- Carcinogenic Risk : The compound's structural similarity to known carcinogens indicates a need for further investigation into its long-term effects on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.